Lenalidomide-C5-amido-Boc
Description
Overview of Lenalidomide (B1683929) as an Immunomodulatory Drug (IMiD) and Cereblon (CRBN) Ligand
Lenalidomide is a synthetic derivative of thalidomide (B1683933) and is classified as an immunomodulatory imide drug (IMiD). wikipedia.orgmdpi.com It exhibits a range of biological activities, including anti-tumor, anti-angiogenic, and immunomodulatory effects, which have made it a cornerstone in the treatment of certain hematological malignancies like multiple myeloma and myelodysplastic syndromes. mdpi.comscielo.org.zajst.go.jp
The mechanism of action for lenalidomide and other IMiDs was significantly clarified with the discovery of its direct molecular target: a protein called Cereblon (CRBN). mdpi.comscielo.org.zajst.go.jp CRBN functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). guidetopharmacology.orgoatext.com This complex is a key component of the cell's protein disposal machinery. oatext.com By binding to CRBN, lenalidomide modulates the substrate specificity of the E3 ligase complex. mdpi.comguidetopharmacology.orgresearchgate.net This binding event, mediated primarily by the drug's glutarimide (B196013) ring, induces the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates, which are not the natural targets of the CRBN complex. scielo.org.zaoatext.comresearchgate.net Key neosubstrates identified for lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). guidetopharmacology.orgoatext.comnih.gov The degradation of these specific proteins is central to the therapeutic effects of lenalidomide. oatext.comnih.gov
Evolution of Lenalidomide Derivatives in Chemical Biology and Drug Discovery
The discovery of lenalidomide's interaction with CRBN opened new avenues in chemical biology and drug discovery, positioning the CRBN E3 ligase complex as a tractable target for therapeutic intervention. jst.go.jpmdpi.com This spurred the development of a wide array of lenalidomide derivatives designed to refine its activity, improve its properties, or repurpose its CRBN-binding function for new applications. researchgate.netnih.gov
Early derivatives, such as pomalidomide (B1683931), were developed to enhance potency and alter the therapeutic profile compared to lenalidomide. wikipedia.orgmdpi.com Further research has focused on modifying the core lenalidomide structure to achieve more selective degradation of specific neosubstrates or to reduce unwanted effects. researchgate.net For example, modifications at the 6-position of the lenalidomide structure have been shown to be critical for controlling neosubstrate selectivity. researchgate.net
The most significant evolution has been the adaptation of lenalidomide and its analogs as building blocks for Proteolysis-Targeting Chimeras (PROTACs). researchgate.netnih.gov In this context, the lenalidomide moiety serves not as the primary therapeutic agent but as a "handle" to recruit the CRBN E3 ligase. This has led to the synthesis of numerous derivatives where the lenalidomide core is functionalized with linkers at various positions, allowing it to be connected to a ligand for a different protein of interest. frontiersin.orgnih.gov This evolution has transformed lenalidomide from a specific drug into a versatile tool for inducing the degradation of a vast range of proteins. mdpi.com
Significance of Lenalidomide-C5-amido-Boc as a PROTAC Building Block and Research Tool
This compound is a key chemical intermediate specifically designed for the synthesis of PROTACs. dcchemicals.comglpbio.commedchemexpress.com It is a derivative of lenalidomide that has been modified to serve as a versatile building block for researchers. glpbio.com
The nomenclature of the compound describes its key features:
Lenalidomide : The core structure that binds to the CRBN E3 ligase. medchemexpress.com
C5-amido : This indicates that a five-carbon (C5) linker chain is attached to the lenalidomide core via an amide bond. This linker provides a point of attachment for another molecule. glpbio.com
Boc : This is an abbreviation for tert-butyloxycarbonyl, a common protecting group in organic synthesis. The Boc group is placed on the terminal end of the linker, protecting a reactive amine group. This protection allows for controlled, stepwise synthesis of the final PROTAC molecule. The Boc group can be easily removed to reveal the amine, which can then be coupled to a ligand for a target protein. nih.gov
The significance of this compound lies in its utility as a standardized, pre-functionalized CRBN ligand. dcchemicals.commedchemexpress.com It simplifies the synthesis of PROTAC libraries, as chemists can readily connect it to various target-protein ligands via the linker. sigmaaldrich.com This modularity accelerates the discovery and optimization of new protein degraders by allowing systematic variation of the target ligand and the linker while keeping the E3 ligase-recruiting moiety constant. sigmaaldrich.com Using lenalidomide-based ligands for PROTACs can offer advantages such as improved metabolic stability and better physicochemical properties compared to thalidomide-based counterparts. nih.gov
Contextualization within the Ubiquitin-Proteasome System (UPS) and Targeted Protein Degradation (TPD)
The function of this compound is rooted in the broader biological process of the Ubiquitin-Proteasome System (UPS) and the therapeutic strategy of Targeted Protein Degradation (TPD). frontiersin.orgnih.gov
The UPS is a fundamental pathway in eukaryotic cells responsible for maintaining protein homeostasis by degrading damaged, misfolded, or no-longer-needed proteins. frontiersin.orgbohrium.com The process involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein. frontiersin.orgmdpi.com The E3 ubiquitin ligases, of which there are over 600 in humans, are critical as they provide substrate specificity for the system. frontiersin.orgfrontiersin.org This polyubiquitin (B1169507) chain acts as a molecular flag, marking the protein for destruction by the proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. sigmaaldrich.commdpi.com
Targeted Protein Degradation (TPD) is an innovative therapeutic modality that co-opts the cell's native UPS to eliminate disease-causing proteins. nih.govpharmafeatures.comcellsignal.com Unlike traditional inhibitors that merely block a protein's function, TPD technologies physically remove the protein from the cell. cellsignal.comresearchgate.net PROTACs are the most prominent TPD technology. pharmafeatures.comnih.gov These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.govnih.gov
By simultaneously binding the POI and an E3 ligase (like CRBN), a PROTAC forms a ternary complex that brings the two into close proximity. frontiersin.orgsigmaaldrich.com This induced proximity tricks the E3 ligase into ubiquitinating the POI, even though it is not a natural substrate. nih.gov The proteasome then recognizes and degrades the ubiquitinated POI. mdpi.com A single PROTAC molecule can trigger the degradation of multiple protein molecules, acting in a catalytic manner. mdpi.comnih.gov this compound is a foundational component in this process, providing the E3 ligase-binding end for PROTACs that are designed to hijack the CRL4^CRBN^ complex. glpbio.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-23(2,3)31-22(30)24-13-6-4-5-8-15-9-7-10-16-17(15)14-26(21(16)29)18-11-12-19(27)25-20(18)28/h7,9-10,18H,4-6,8,11-14H2,1-3H3,(H,24,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDNUGMKVBGPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Lenalidomide C5 Amido Boc
Retrosynthetic Analysis and Key Synthetic Intermediates
A retrosynthetic analysis of the target molecule, tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)-6-oxohexyl)carbamate, reveals a convergent synthetic strategy. The primary disconnection points are the amide bond linking the hexanoic acid spacer to the thalidomide (B1683933) core and the imide bonds of the phthalimide (B116566) and glutarimide (B196013) rings.
This analysis identifies three key synthetic intermediates:
3-Aminopiperidine-2,6-dione (B110489): The glutarimide moiety, which is essential for binding to the Cereblon (CRBN) E3 ubiquitin ligase.
4-Nitrophthalic anhydride (B1165640): The precursor to the C5-functionalized phthalimide ring.
6-(tert-Butoxycarbonylamino)hexanoic acid: The Boc-protected linker to be attached to the thalidomide core.
The general synthetic approach involves the initial preparation of 5-nitrothalidomide, followed by reduction of the nitro group to an amine, and subsequent coupling with the protected linker.
Functionalization Strategies for the C5 Position of Thalidomide Derivatives
The C5 position of the phthalimide ring of thalidomide is a common site for the attachment of linkers in PROTAC development. This position provides an exit vector that directs the linker away from the core of the molecule without significantly disrupting its binding to CRBN.
The primary strategy for functionalization at this position begins with the synthesis of a substituted thalidomide precursor. The synthesis of 5-aminothalidomide is a key step, which is typically achieved through a two-step process:
Condensation: 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione in a suitable solvent like acetic acid or N,N-dimethylformamide (DMF) under reflux conditions to form 5-nitrothalidomide.
Reduction: The nitro group of 5-nitrothalidomide is then reduced to a primary amine. This is commonly accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source.
The resulting 5-aminothalidomide serves as a versatile intermediate for further derivatization at the C5 position.
Incorporation of the Amido-Boc Moiety and its Role as a Protecting Group
The amido-Boc moiety is incorporated by coupling 5-aminothalidomide with a linker that has a terminal carboxylic acid and a Boc-protected amine at the other end, such as 6-(tert-butoxycarbonylamino)hexanoic acid. This is a standard amide bond formation reaction.
Common coupling reagents used for this transformation include:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).
N,N'-Dicyclohexylcarbodiimide (DCC) with an activator.
The reaction is typically carried out in an aprotic polar solvent such as DMF or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed.
The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the terminal amine of the linker. Its role is to prevent self-polymerization or other unwanted side reactions during the amide coupling step. The Boc group is stable under the conditions required for the amide bond formation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine for subsequent conjugation to a target protein ligand.
Optimization of Reaction Conditions and Yields for Analog Preparation
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of thalidomide analogs. Key parameters that are often optimized include the choice of solvent, coupling reagents, base, reaction temperature, and reaction time.
Table 1: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC | HOBt | DIPEA | DMF | 25 | 12 | 75 |
| 2 | DCC | DMAP | - | DCM | 25 | 16 | 68 |
| 3 | HATU | - | DIPEA | DMF | 25 | 8 | 85 |
| 4 | PyBOP | - | DIPEA | DMF | 25 | 10 | 82 |
For the reduction of the nitro group, the choice of catalyst and hydrogen source can significantly impact the reaction efficiency. While Pd/C with hydrogen gas is common, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) can also be effective.
Considerations for Scalable Synthesis in Academic Research
For the synthesis of these analogs on a larger scale in an academic research setting, several factors must be considered:
Cost and Availability of Starting Materials: The starting materials, particularly 4-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione, should be readily available and affordable.
Safety of Reagents and Reactions: The use of hazardous reagents should be minimized. For example, replacing hydrogen gas with a safer transfer hydrogenation reagent can be advantageous.
Purification Methods: Chromatographic purification can be a bottleneck in large-scale synthesis. Developing reaction conditions that yield a product of high purity that can be isolated by crystallization or precipitation is highly desirable.
Robustness of the Reactions: The chosen synthetic route should be robust and reproducible, providing consistent yields and purity across different batches.
Waste Management: The environmental impact of the synthesis should be considered, and the generation of hazardous waste should be minimized.
By carefully considering these factors, the synthesis of C5-functionalized thalidomide derivatives can be efficiently scaled up to meet the demands of extensive PROTAC development campaigns in an academic setting.
Molecular Mechanisms and Binding Interactions
Binding Affinity and Specificity to Cereblon (CRBN) E3 Ubiquitin Ligase
The binding of lenalidomide (B1683929) and its derivatives to Cereblon (CRBN) is highly specific and is the foundational event for its therapeutic action. While specific binding data for Lenalidomide-C5-amido-Boc is not extensively published, the affinity is conferred by the unmodified lenalidomide scaffold. Lenalidomide binds directly to the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net Isothermal titration calorimetry (ITC) and fluorescence-based assays have been used to quantify this interaction for the parent compound, lenalidomide.
Studies have shown that lenalidomide's binding affinity for CRBN can vary depending on the specific protein construct used in the assay (e.g., the TBD alone versus the full CRBN-DDB1 complex). For instance, the dissociation constant (KD) for lenalidomide binding to the CRBN TBD has been measured at approximately 19 µM, while its affinity for the larger CRBN-DDB1 complex is significantly higher, with a KD value of around 0.6 µM. researchgate.netnih.gov This indicates that the presence of DDB1, an adaptor protein in the E3 ligase complex, likely induces a conformational change in CRBN that stabilizes the binding of lenalidomide. researchgate.net The binding is specific to CRBN, which acts as the substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex. nih.gov
| Compound | CRBN Construct | Method | Binding Affinity (KD/Ki) |
| Lenalidomide | CRBN-DDB1 | ITC | 0.64 µM |
| Lenalidomide | CRBN TBD | ITC | 19 µM |
| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration | 177.80 nM (Ki) |
| Pomalidomide (B1683931) | hsDDB1-hsCRBN | Competitive Titration | 156.60 nM (Ki) |
| Thalidomide (B1683933) | hsDDB1-hsCRBN | Competitive Titration | 249.20 nM (Ki) |
This table presents binding affinity data for lenalidomide and related compounds to different Cereblon (CRBN) constructs, as determined by various biophysical methods. researchgate.netnih.gov
Structural Basis of this compound:CRBN Complex Formation
The structural basis for the interaction between the lenalidomide moiety and CRBN has been elucidated through X-ray crystallography. nih.govresearchgate.netnih.gov These studies reveal that the compound binds within a specific hydrophobic pocket on the surface of CRBN's C-terminal thalidomide-binding domain (TBD). nih.govresearchgate.net The binding mode is highly conserved among immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide. researchgate.net
The binding pocket for lenalidomide on CRBN is often referred to as a "tri-tryptophan pocket." sciepub.comnih.gov It is formed by a cluster of aromatic amino acid residues that create a hydrophobic environment perfectly suited to accommodate the glutarimide (B196013) ring of the drug.
Key interacting residues on human CRBN include:
Tryptophan (Trp) 380, Trp 386, and Trp 400: These residues form the core of the hydrophobic pocket, engaging in van der Waals interactions with the glutarimide ring. sciepub.comnih.gov
Histidine (His) 378 and Trp 380: These residues form crucial hydrogen bonds with the glutarimide moiety. researchgate.net (Note: residue numbering may vary slightly between species, e.g., His380 and Trp382 in G. gallus CRBN correspond to His378 and Trp380 in human CRBN). researchgate.net
Phenylalanine (Phe) 402: This residue sits (B43327) at the base of the pocket, providing further hydrophobic contact. sciepub.com
Mutagenesis studies have confirmed the importance of these residues; altering them, for example by substituting Tyr384 and Trp386 with alanine, abrogates the binding of these drugs to CRBN. nih.gov
| CRBN Residue | Interaction Type | Interacting Moiety of Lenalidomide |
| His378 | Hydrogen Bond | Glutarimide Carbonyls & Amide |
| Trp380 | Hydrogen Bond, Hydrophobic | Glutarimide Carbonyls & Amide |
| Trp386 | Hydrophobic (π-stacking) | Glutarimide Ring |
| Trp400 | Hydrophobic (π-stacking) | Glutarimide Ring |
| Phe402 | Hydrophobic | Glutarimide Ring |
This table summarizes the key amino acid residues in the CRBN binding pocket and their interactions with the lenalidomide molecule. researchgate.netsciepub.comnih.gov
The glutarimide ring is the essential pharmacophore responsible for anchoring lenalidomide and its derivatives to CRBN. researchgate.netacs.orgnih.gov It fits snugly into the hydrophobic tri-tryptophan pocket. nih.gov The interaction is stabilized by a combination of hydrophobic forces and specific hydrogen bonds. researchgate.net The two carbonyl groups and the intervening amide nitrogen of the glutarimide ring are critical for forming hydrogen bonds with the side chains of His378 and Trp380 in human CRBN. researchgate.net The aliphatic face of the glutarimide ring makes tight van der Waals contacts with the surrounding tryptophan residues. nih.gov The absolute necessity of the glutarimide ring is demonstrated by the fact that glutarimide alone can bind to CRBN, whereas the phthalimide (B116566) portion of the molecule shows no binding. researchgate.net Furthermore, chemical modification of the glutarimide nitrogen, such as N-methylation, blocks CRBN engagement due to steric hindrance and the loss of a key hydrogen bond donor. researchgate.netacs.org
In the CRBN-lenalidomide complex, the glutarimide moiety is buried deep within the binding pocket, while the isoindolinone ring (the other part of the molecule) is exposed to the solvent. nih.govresearchgate.net This solvent exposure is critical for the design of PROTACs, as it provides a site for attaching linkers without disrupting the essential binding interactions with CRBN. nih.gov
The C5 position on the isoindolinone ring is a commonly used attachment point for linkers. sigmaaldrich.com The C5-amido-Boc linker in this compound is designed for this purpose. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for an amine, which can be chemically removed to allow for the attachment of a linker connected to a warhead that binds a target protein. medchemexpress.com Studies on various PROTACs have shown that the linker's attachment point, length, and composition can influence the stability and efficacy of the resulting degrader molecule, but it is not intended to directly alter the primary binding conformation of the lenalidomide core to CRBN. nih.gov Its main role is to position the target protein in an optimal orientation relative to the E3 ligase to facilitate ubiquitination.
Formation of Ternary Complexes in Targeted Protein Degradation (TPD)
This compound is an intermediate used to create PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. medchemexpress.commdpi.com A PROTAC synthesized from this intermediate consists of the lenalidomide moiety (to bind CRBN), a linker, and a "warhead" that binds to a protein of interest (POI). oup.comnih.gov
The primary function of such a PROTAC is to act as a molecular bridge, inducing the formation of a ternary complex comprising the E3 ligase (CRL4CRBN), the PROTAC, and the POI. mdpi.com Lenalidomide itself acts as a "molecular glue," altering the surface of CRBN to create a new binding interface for so-called "neosubstrate" proteins like IKZF1, IKZF3, and CK1α. nih.govnih.gov PROTACs extend this principle by replacing the natural neosubstrate interaction with a high-affinity ligand for a different target protein, effectively forcing an interaction between the target and the E3 ligase. oup.com
Ubiquitination Cascade Initiation Mediated by this compound Based PROTACs
Once the ternary complex (POI-PROTAC-CRL4CRBN) is formed, the degradation process is initiated through the ubiquitin-proteasome system. oup.comoncotarget.com The CRL4CRBN E3 ligase, having been brought into close proximity with the POI, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. nih.govoncotarget.com
This process involves a cascade:
Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent reaction. oncotarget.com
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme. oncotarget.com
Ubiquitin Ligation: The PROTAC-mediated ternary complex positions the E2-ubiquitin complex near the POI, allowing the E3 ligase (CRL4CRBN) to facilitate the transfer of ubiquitin to the POI. nih.govmdpi.com
The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. oncotarget.com The proteasome then unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule can dissociate and induce the degradation of another target protein molecule. oup.com This catalytic mode of action is a key feature of PROTACs. nih.gov Lenalidomide's role in this process is to specifically recruit the CRBN component of the E3 ligase machinery to the target protein selected by the PROTAC's warhead. ecancer.org
Neosubstrate Selectivity and Specificity Induced by CRBN Ligands in PROTAC Contexts
Proteolysis-targeting chimeras (PROTACs) that utilize ligands for the E3 ubiquitin ligase Cereblon (CRBN) function by inducing the degradation of a specific target protein. However, the CRBN-binding moiety, often derived from immunomodulatory drugs (IMiDs) like lenalidomide, can concurrently induce the ubiquitination and subsequent proteasomal degradation of endogenous proteins known as neosubstrates. bio-techne.comoup.com This phenomenon stems from the "molecular glue" mechanism of the CRBN ligand itself, which remodels the substrate-binding surface of CRBN, leading to the recruitment of proteins not typically targeted by this E3 ligase. researchgate.netnih.gov The profile of neosubstrates degraded is highly dependent on the specific chemical structure of the CRBN ligand used. oup.com Consequently, a critical aspect of designing safe and effective CRBN-based PROTACs is understanding and controlling this neosubstrate selectivity to minimize off-target effects while potentially harnessing therapeutic ones.
Research has demonstrated that the chemical structure of the lenalidomide derivative used in a PROTAC is a key determinant of the resulting neosubstrate degradation profile. researchgate.netrepec.org Modifications to the lenalidomide scaffold can significantly alter the ternary complex interfaces formed between CRBN, the ligand, and various neosubstrates, thereby dictating which proteins are marked for degradation. This provides an opportunity to engineer PROTACs with tailored neosubstrate activities.
Detailed studies have focused on modifying the phthalimide ring of lenalidomide to fine-tune neosubstrate selectivity. It has been shown that modifications at the 6-position of the lenalidomide molecule are essential for controlling which neosubstrates are degraded. researchgate.netnih.gov For instance, the introduction of a fluorine atom at this position (6-fluoro lenalidomide) leads to the selective degradation of Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1 alpha (CK1α). researchgate.netnih.govnitech.ac.jp These proteins are established therapeutic targets in certain hematological cancers. nih.govnitech.ac.jp Notably, this modification reduces the degradation of other neosubstrates like SALL4, which has been linked to the teratogenic effects of thalidomide. researchgate.net This demonstrates that rational chemical modifications can separate desired therapeutic effects from potential toxicities.
The point of attachment for the linker that connects the CRBN ligand to the target-binding warhead in a PROTAC also significantly influences neosubstrate degradation. nih.gov Altering the linker connection point can change the spatial presentation of the CRBN ligand, affecting its interaction with neosubstrates and leading to different degradation profiles. nih.gov This adds another layer of complexity and a further avenue for optimization in PROTAC design. For example, certain PROTACs constructed with lenalidomide derivatives have been shown to retain the ability to degrade the neosubstrate IKZF3, an effect that can be modulated by the choice of the linker connection unit. nih.gov
The following table summarizes key research findings on how modifications to lenalidomide affect neosubstrate degradation profiles.
| CRBN Ligand / Derivative | Key Structural Modification | Effect on Neosubstrate Degradation Profile | Reference |
|---|---|---|---|
| Lenalidomide | Parent Compound | Induces degradation of IKZF1, IKZF3, and CK1α. nih.gov | nih.gov |
| 6-fluoro lenalidomide | Fluorine atom at the 6-position of the phthalimide ring. | Induces selective and potent degradation of IKZF1, IKZF3, and CK1α. Shows weaker degradation of SALL4 and PLZF. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Iberdomide (CC-220) | Structurally distinct derivative with higher CRBN affinity. | Shows enhanced degradation of IKZF1 and IKZF3 compared to lenalidomide, but significantly weaker activity toward SALL4. nih.govnih.gov | nih.govnih.gov |
| CC-885 | Derivative with modified glutarimide moiety. | Induces potent degradation of GSPT1, a neosubstrate not targeted by lenalidomide or pomalidomide. nih.gov | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Impact of C5-Amido-Boc Linker Chemistry on PROTAC Efficacy and Ternary Complex Formation
The chemical composition and length of the linker connecting the target protein binder and the E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC) are critical determinants of its efficacy. nih.gov The C5-amido-Boc linker, a derivative of lenalidomide (B1683929), serves as a crucial component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.com The nature of this linker directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and degradation of the target protein. nih.gov
The linker's chemistry affects the spatial orientation of the target protein and the E3 ligase, which is vital for productive protein-protein interactions leading to ubiquitination. ub.edu If a linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins. Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for ubiquitin transfer. explorationpub.com The C5-amido-Boc linker's specific length and composition must be optimized for each target protein to ensure efficient ternary complex formation.
Research has shown that the formation of the ternary complex can be cooperative, meaning the binding of the PROTAC to one protein enhances its affinity for the other. nih.gov The linker's properties, such as its rigidity and hydrophobicity, play a significant role in this cooperativity. nih.gov For instance, a more rigid linker might pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, while a more flexible linker could allow for more adaptability in binding to different protein surfaces. Computational modeling has become an invaluable tool for predicting how different linker chemistries will impact the structure and stability of the ternary complex, thereby guiding the rational design of more effective PROTACs. biorxiv.org
Modulation of CRBN Binding and PROTAC Potency through Derivative Modifications
Modifications to the lenalidomide core, particularly at positions that influence its interaction with CRBN, can significantly modulate the binding affinity and, consequently, the potency of the resulting PROTAC. Lenalidomide and its analogs, such as pomalidomide (B1683931), bind to a specific pocket in CRBN. nih.gov The glutarimide (B196013) moiety of lenalidomide is crucial for this interaction, forming key hydrogen bonds with amino acid residues within the CRBN binding pocket. researchgate.net
Studies have shown that modifications at the 4- and 5-positions of the phthalimide (B116566) ring of lenalidomide can alter its binding affinity for CRBN and the subsequent recruitment of neosubstrates for degradation. nih.gov For example, the addition of a fluoro group at the 6-position of lenalidomide has been shown to enhance the selective degradation of specific target proteins. researchgate.netnih.gov These modifications can influence the electronic properties and conformation of the molecule, leading to altered interactions with CRBN.
The potency of a PROTAC is not solely dependent on its binary binding affinity for CRBN. The ability of the modified lenalidomide derivative to promote the formation of a stable and productive ternary complex is also critical. nih.gov Even subtle changes to the lenalidomide scaffold can have a profound impact on the geometry of the ternary complex, affecting the efficiency of ubiquitination. nih.gov
The following table summarizes the effects of specific modifications on lenalidomide-based PROTACs:
| Modification Location | Type of Modification | Impact on CRBN Binding | Effect on PROTAC Potency | Reference |
| Phthalimide Ring C4 | Aniline functionality | Solvent-exposed, can contribute to neosubstrate recruitment | Can enhance degradation of specific targets like Ikaros | nih.gov |
| Phthalimide Ring C5/C6 | Methyl groups | May interfere with neosubstrate binding | Can decrease degradation efficiency | nih.gov |
| Phthalimide Ring C6 | Fluoro group | Enhances selective neosubstrate degradation | Increased antiproliferative effects in certain cancer cell lines | researchgate.netnih.gov |
Design Principles for Optimal Linker Lengths and Chemical Properties in PROTACs
Studies have shown that for some target proteins, a linker length of 15-17 atoms is optimal for degradation. ub.edu However, this is not a universal rule, and the ideal length can vary significantly for other targets. nih.gov The chemical composition of the linker is also a key design principle. The most commonly used linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. The choice of linker chemistry can influence the PROTAC's solubility, cell permeability, and metabolic stability.
Key design principles for optimizing linker properties include:
Length: As discussed, this is a critical parameter that must be optimized for each PROTAC system.
Flexibility and Rigidity: Flexible linkers, such as PEG chains, can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation. However, in some cases, a more rigid linker can be advantageous by pre-organizing the molecule in a bioactive conformation, which can enhance potency. nih.gov
Hydrophilicity: Incorporating hydrophilic moieties, such as PEG units, into the linker can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand can significantly impact the geometry of the ternary complex and, therefore, the degradation efficiency. explorationpub.com
The following table provides examples of different linker types and their properties:
| Linker Type | Key Chemical Properties | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Simple to synthesize, can provide optimal length | Poor aqueous solubility |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Improved solubility and cell permeability | Can sometimes lead to lower potency |
| "Click Chemistry" Linkers (e.g., Triazoles) | Rigid, can be synthesized efficiently | Allows for rapid generation of PROTAC libraries for optimization | The rigidity may not be optimal for all systems |
Ultimately, the rational design of PROTAC linkers involves a multiparameter optimization process to achieve the desired balance of potency, selectivity, and drug-like properties. explorationpub.com
Influence of Stereochemistry on Molecular Recognition and Degradation Efficiency
Stereochemistry plays a pivotal role in the molecular recognition events that govern the efficacy of PROTACs. The specific three-dimensional arrangement of atoms in both the target-binding ligand and the E3 ligase ligand, as well as the linker, can profoundly influence the formation and stability of the ternary complex.
For lenalidomide-based PROTACs, the stereochemistry of the glutarimide moiety is critical for its binding to CRBN. The (S)-enantiomer of lenalidomide binds to CRBN with higher affinity than the (R)-enantiomer, and this stereoselectivity is crucial for its activity. researchgate.net This is because the (S)-enantiomer fits more snugly into the buried binding pocket of CRBN, allowing for optimal hydrogen bonding and hydrophobic interactions. researchgate.net Consequently, PROTACs incorporating the (S)-enantiomer of lenalidomide are generally more potent inducers of protein degradation.
The stereochemistry of the target-binding ligand is equally important. The ligand must bind to its target protein in a specific orientation that not only ensures high affinity but also presents a suitable surface for interaction with the E3 ligase in the ternary complex. The linker attachment point on the target-binding ligand must be carefully chosen to avoid disrupting key binding interactions while allowing for the proper positioning of the E3 ligase.
The following table highlights the importance of stereochemistry in PROTAC design:
| Component | Stereochemical Consideration | Impact on PROTAC Function |
| Lenalidomide Moiety | (S)-enantiomer vs. (R)-enantiomer | (S)-enantiomer exhibits stronger binding to CRBN, leading to higher degradation efficiency. |
| Target-Binding Ligand | Specific enantiomer or diastereomer | Determines binding affinity and selectivity for the target protein. |
| Linker | Presence of chiral centers | Can influence the conformational preferences of the PROTAC and the geometry of the ternary complex. |
Computational Approaches in Rational Design of Lenalidomide-Based Degraders
Computational modeling has emerged as a powerful tool to accelerate the rational design of lenalidomide-based PROTACs. researchgate.net These approaches provide valuable insights into the complex molecular interactions that govern ternary complex formation and protein degradation, thereby reducing the need for extensive and time-consuming empirical screening. scienceopen.com
One of the primary applications of computational modeling is the prediction of the three-dimensional structure of the PROTAC-induced ternary complex. biorxiv.org Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model how the PROTAC bridges the interaction between the target protein and CRBN. scienceopen.com These models can help to identify key protein-protein and protein-ligand interactions that contribute to the stability of the ternary complex. nih.gov
Computational methods are also employed to guide the design of the linker. By simulating PROTACs with different linker lengths, compositions, and attachment points, researchers can predict which designs are most likely to promote the formation of a productive ternary complex. researchgate.net This in silico screening approach allows for the prioritization of a smaller number of candidate PROTACs for chemical synthesis and experimental evaluation. scienceopen.com
Furthermore, computational tools can be used to analyze the structure-activity relationships (SAR) of a series of PROTACs. By correlating the predicted structural features of the ternary complexes with the experimentally observed degradation efficiencies, it is possible to develop predictive models that can guide the design of next-generation degraders with improved potency and selectivity. researchgate.net
The following table lists some of the computational approaches used in PROTAC design:
| Computational Method | Application in PROTAC Design | Key Insights Provided |
| Molecular Docking | Predicting the binding mode of the PROTAC to the target protein and E3 ligase. | Identification of key binding interactions and prediction of ternary complex geometry. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ternary complex over time. | Assessment of ternary complex stability and identification of conformational changes. |
| Free Energy Calculations | Estimating the binding affinity of the PROTAC for its target proteins and the stability of the ternary complex. | Prediction of PROTAC potency and cooperativity in ternary complex formation. |
| Virtual Screening | In silico screening of large libraries of virtual PROTAC molecules. | Identification of promising PROTAC candidates for synthesis and testing. |
The integration of these computational approaches into the PROTAC design workflow has the potential to significantly streamline the discovery of novel and effective protein degraders. nih.gov
Preclinical Research Applications and in Vitro / in Vivo Model Systems
Evaluation of Targeted Protein Degradation Efficacy in Cell-Based Assays
Cell-based assays are fundamental in the preclinical evaluation of PROTACs constructed with Lenalidomide-C5-amido-Boc. These experiments serve to confirm that the chimeric molecule can effectively enter cells, engage both the target protein and the CRBN E3 ligase, and induce the selective degradation of the intended target.
Quantitative proteomics provides a global, unbiased view of changes in protein abundance following treatment with a degrader molecule. Techniques like Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) are employed to compare the entire proteome of treated versus untreated cells. thermofisher.com For instance, in studies examining the effects of lenalidomide (B1683929) on the del(q5) myeloid cell line KG-1, liquid chromatography-mass spectrometry (LC-MS) analysis revealed highly specific changes in the proteome. thermofisher.com Out of over 13,000 quantified ubiquitination sites, significant alterations were observed in only a handful, demonstrating the high specificity of the degradation event. thermofisher.com This approach can precisely measure the degradation of the intended target protein while simultaneously identifying any off-target effects or changes in the abundance of other proteins.
Western blot analysis is a more targeted approach used to validate the findings from proteomics and to determine key degradation parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). This technique uses specific antibodies to visualize and quantify the level of a particular protein. In the context of a PROTAC built with this compound, researchers would treat cancer cell lines with varying concentrations of the PROTAC and then perform a Western blot to measure the remaining amount of the target protein. This method confirmed, for example, that lenalidomide treatment leads to a reduction in the protein abundance of Casein Kinase 1A1 (CK1α). thermofisher.com
Table 1: Techniques for Protein Degradation Profiling
| Technique | Purpose | Key Metrics | Example Application |
|---|---|---|---|
| Quantitative Proteomics (e.g., SILAC) | Global, unbiased analysis of proteome-wide changes. | Fold-change in protein abundance. | Identifying CK1α as a primary target of lenalidomide-induced degradation in del(5q) MDS cells. thermofisher.com |
| Western Blot Analysis | Targeted validation and quantification of a specific protein's degradation. | DC₅₀ (Half-maximal degradation concentration), Dₘₐₓ (Maximum degradation). | Confirming the dose-dependent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. nih.govnih.gov |
Following the confirmation of target protein degradation, cellular phenotypic assays are conducted to understand the functional consequences. Since many targeted proteins are involved in cell survival and proliferation, cell viability and proliferation assays are common methods for functional validation. For example, the anti-proliferative effects of lenalidomide have been demonstrated in multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) cell lines. researchgate.net A PROTAC utilizing this compound to degrade a cancer-promoting protein would be expected to inhibit the proliferation of cancer cells that depend on that protein. Assays measuring the incorporation of ³H-thymidine or using reagents like XTT can quantify the extent to which a degrader inhibits cell growth, thereby linking the degradation of the target protein to a specific anti-cancer effect. researchgate.net
Mechanistic Studies in Cellular Models
Mechanistic studies are crucial for confirming that the observed protein degradation occurs through the intended ubiquitin-proteasome pathway and for understanding the downstream cellular consequences.
To verify the mechanism of action, it must be shown that the target protein is first tagged with ubiquitin before being degraded. This can be assessed by treating cells with the degrader and then performing an immunoprecipitation of the target protein, followed by a Western blot for ubiquitin. A more advanced method involves treating cells, lysing them, and then using affinity resins that specifically bind to ubiquitinated proteins to pull them out of the lysate. nih.gov Subsequent Western blotting for the target protein can reveal an increase in its ubiquitinated form upon treatment. For example, lenalidomide was shown to induce the ubiquitination of CK1α. thermofisher.comnih.gov
To confirm that the degradation is dependent on the proteasome, a proteasome inhibitor (like MG132) or a neddylation inhibitor (like MLN4924, which inactivates Cullin-RING ligases) is co-administered with the degrader. If the degrader's activity is blocked—meaning the target protein level is restored or "rescued"—it confirms that the degradation is mediated by the proteasome. Such rescue experiments were instrumental in proving that lenalidomide's effect on CK1α levels was dependent on the CRL4^CRBN^ ligase and the proteasome. nih.gov
The degradation of a target protein can trigger a cascade of downstream events and alter cellular signaling pathways. Investigating these changes provides deeper insight into the degrader's biological impact. For instance, the degradation of CK1α by lenalidomide was found to impact Wnt signaling by increasing levels of β-catenin. thermofisher.com Similarly, lenalidomide has been shown to induce the expression of the p21 protein, a cell cycle inhibitor, and to affect the nuclear transport and transcriptional activity of the tumor suppressor Egr1. researchgate.net Analysis of these downstream effects, often through methods like qRT-PCR for gene expression or Western blotting for signaling protein levels, helps to build a comprehensive picture of the cellular response to the targeted protein degradation event.
In Vivo Preclinical Models for Studying Degrader Activity (Non-Human)
While in vitro cell-based assays are essential, demonstrating the activity of a degrader in a living organism is a critical step in preclinical research. These studies are typically conducted in animal models, most commonly mice. A significant challenge in studying lenalidomide-based degraders is that the mouse version of the Cereblon protein (Crbn) has a key amino acid difference from human CRBN, making it largely insensitive to lenalidomide. nih.govnih.gov
To overcome this, researchers have developed sophisticated mouse models. One approach involves creating mice that express a "humanized" version of Crbn, where the single differing amino acid has been changed to match the human sequence (specifically, a valine is replaced with an isoleucine, denoted as I391V). nih.gov These genetically engineered mice become sensitive to lenalidomide and its derivatives. By transplanting cancer cells into these mice, researchers can create syngeneic or xenograft tumor models to study the anti-tumor activity of PROTACs that use this compound. nih.govnih.gov In these models, the efficacy of the degrader can be assessed by measuring tumor growth inhibition and target protein degradation in tumor tissue. nih.gov
Table 2: Preclinical Model Systems for Lenalidomide-Based Degraders
| Model System | Type | Purpose | Key Feature |
|---|---|---|---|
| Human Cancer Cell Lines (e.g., MM.1S, KG-1) | In Vitro | Efficacy screening, mechanistic studies, DC₅₀ determination. | Human CRBN allows for direct testing of degraders. |
| Syngeneic Mouse Models with Crbn^I391V^ | In Vivo | Evaluating degrader efficacy in a host with a competent immune system. | Mouse Crbn is mutated to be sensitive to lenalidomide-based ligands. nih.gov |
| Xenograft Mouse Models | In Vivo | Assessing anti-tumor activity of a degrader on human tumors. | Human cancer cells are grown as tumors in immunocompromised mice. nih.gov |
Development and Validation of CRBN-Competent Animal Models
The successful in vivo application of PROTACs containing this compound is contingent on the use of animal models that possess a CRBN protein capable of effectively binding to this ligand. The development and validation of such models are critical first steps in preclinical research. These models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of the PROTAC in a whole-organism context.
Validation of these models typically involves confirming the expression and functionality of the CRBN E3 ligase complex in relevant tissues. This can be achieved through various molecular biology techniques, including Western blotting and immunohistochemistry, to verify the presence of CRBN protein. Functional validation often involves administering a known CRBN-binding agent and observing the expected downstream effects, such as the degradation of known CRBN neosubstrates.
Pharmacodynamic Endpoints in Animal Studies (e.g., target protein knockdown in specific tissues)
A key objective of in vivo studies with PROTACs incorporating this compound is to assess their pharmacodynamic (PD) effects. The primary PD endpoint is the targeted degradation of the protein of interest in specific tissues. This is a direct measure of the PROTAC's biological activity and its ability to engage both the target protein and the CRBN E3 ligase complex in a living organism.
The extent of target protein knockdown is typically quantified using methods such as:
Western Blotting: To measure the relative amount of the target protein in tissue lysates.
Immunohistochemistry (IHC): To visualize the reduction of the target protein within the tissue architecture.
Mass Spectrometry: To provide a more quantitative and sensitive measurement of protein levels.
These assessments are often performed at various time points after PROTAC administration to understand the onset, duration, and magnitude of target protein degradation. The data generated from these studies are critical for establishing a dose-response relationship and for optimizing the dosing regimen for further preclinical development.
Assessment of Compound Stability and Distribution in Animal Systems for Research Purposes
Understanding the stability and distribution of this compound-containing PROTACs in animal systems is fundamental to interpreting the pharmacodynamic data and predicting their potential therapeutic window. These studies, often part of a broader DMPK (Drug Metabolism and Pharmacokinetics) characterization, aim to determine how the compound is absorbed, distributed to various tissues, metabolized, and ultimately excreted.
Key parameters assessed include:
Plasma Stability: To determine the compound's half-life in the bloodstream.
Tissue Distribution: To measure the concentration of the compound in various organs and tissues, which helps to understand where the PROTAC is exerting its effects. This is particularly important for assessing target engagement in specific tissues of interest.
Metabolic Stability: To identify potential metabolites and understand how the compound is broken down in the body.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) are routinely employed to quantify the concentration of the PROTAC and its metabolites in plasma and tissue samples. The stability of the compound is a critical factor, as degradation can lead to a loss of efficacy. For research purposes, stock solutions of this compound are often stored at low temperatures (-20°C or -80°C) to ensure stability over time. medchemexpress.com When preparing for in vivo experiments, it is recommended to prepare fresh working solutions. medchemexpress.com
Advanced Analytical and Biophysical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation of Lenalidomide-C5-amido-Boc and its Derivatives
The precise chemical structure of this compound and its derivatives is foundational to its function. Spectroscopic techniques are indispensable for confirming its identity and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon) NMR are primary tools for structural verification. In the ¹H NMR spectrum of this compound, characteristic signals would confirm the presence of the key structural motifs: the tert-butoxycarbonyl (Boc) protecting group would exhibit a prominent singlet around 1.4 ppm, while the methylene (B1212753) groups of the C5 alkyl linker would appear as multiplets in the aliphatic region. The aromatic protons of the isoindolinone ring and the protons of the glutarimide (B196013) ring would be found in the downfield region, consistent with the core structure of Lenalidomide (B1683929). hmdb.carsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. rsc.org Techniques like electrospray ionization (ESI) are commonly employed. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation by showing the characteristic breakdown of the molecule, such as the loss of the Boc group or cleavage within the linker, which helps to piece together the molecular structure. researchgate.net For instance, the fragmentation of the parent lenalidomide molecule often yields a primary product ion at m/z 149, which can be a key diagnostic peak. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC/MS)
Chromatographic methods are essential for determining the purity of this compound and quantifying it in various samples. These techniques separate the compound of interest from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. ijpar.comgoogle.comchemrevlett.com The compound is separated on a nonpolar stationary phase (like C8 or C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or phosphate (B84403) buffers to improve peak shape. chemrevlett.comsciensage.infoorientjchem.org Purity is assessed by detecting the compound as it elutes from the column, usually with a UV detector set at a wavelength where the molecule absorbs strongly, such as 210 nm. ijpar.comsciensage.info The percentage purity is calculated by comparing the area of the main peak to the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC/MS) : This hybrid technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net LC/MS is particularly powerful for quantification in complex biological matrices. researchgate.net The method can be highly sensitive, with the lower limit of quantification for lenalidomide in plasma reaching the low ng/mL range. medchemexpress.com The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides high specificity by tracking a specific precursor-to-product ion transition, ensuring accurate quantification even in the presence of co-eluting substances. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | X-bridge C18 (150 mm × 4.6 mm, 3.5 µm) orientjchem.org | Inertsil ODS-3V (150 x 4.6 mm, 3µm) sciensage.info | Phenomenix C18 (250 × 4.6 mm, 5 µm) ijpar.com |
| Mobile Phase A | Potassium dihydrogen orthophosphate buffer orientjchem.org | pH 3.0 phosphate buffer sciensage.info | N/A (Gradient) |
| Mobile Phase B | Methanol orientjchem.org | Acetonitrile: water (90:10 v/v) sciensage.info | N/A (Gradient) |
| Flow Rate | 0.8 mL/min ijpar.comorientjchem.org | 1.0 mL/min sciensage.info | 0.8 mL/min ijpar.com |
| Detection | PDA at 210 nm orientjchem.org | UV at 210 nm sciensage.info | UV at 210 nm ijpar.com |
| Column Temperature | Ambient | 40°C sciensage.info | Ambient ijpar.com |
Biophysical Assays for Protein-Ligand and Protein-Protein Interaction Analysis
As a ligand for the E3 ligase Cereblon (CRBN), the interaction of this compound with its target protein is of paramount importance. medchemexpress.com Biophysical assays are critical for quantifying these interactions and understanding the formation of the ternary complex in PROTACs. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. researchgate.net It is considered the gold standard for thermodynamic characterization of protein-ligand interactions. nih.gov By titrating the ligand (this compound) into a solution containing the protein (CRBN), ITC can simultaneously determine the binding affinity (dissociation constant, KD), stoichiometry (n), and the enthalpy of binding (ΔH). nih.govnih.gov From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov Studies on lenalidomide binding to CRBN have shown that the interaction can be endothermic or exothermic depending on the specific protein construct, highlighting the influence of protein domains on the binding thermodynamics. nih.gov
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for monitoring biomolecular interactions. nih.gov In a typical SPR experiment, one molecule (e.g., CRBN) is immobilized on a sensor chip surface, and a solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ), in addition to the equilibrium dissociation constant (KD). nih.gov SPR has been successfully used to assess the binding of various immunomodulatory drug (IMiD) analogues to CRBN, revealing structure-activity relationships. nih.gov
Thermal Shift Assays (TSA) and MicroScale Thermophoresis (MST)
Thermal Shift Assays (TSA) : Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used. As the temperature is increased, the protein unfolds, exposing these regions and causing an increase in fluorescence. A bound ligand stabilizes the protein, resulting in a higher melting temperature (Tₘ). TSA has been used to confirm the binding of lenalidomide and pomalidomide (B1683931) to the CRBN–DDB1 complex. researchgate.net
MicroScale Thermophoresis (MST) : MST is an immobilization-free technique that measures molecular interactions in solution by detecting changes in the movement of molecules along a microscopic temperature gradient. nih.govspringernature.comdundee.ac.uk This movement, or thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon binding. nih.govdundee.ac.uk One binding partner is fluorescently labeled. By keeping its concentration constant and titrating the unlabeled partner, a binding curve can be generated to determine the KD. MST is particularly valuable in the context of PROTACs for characterizing both the binary interactions (ligand-protein) and the more complex ternary complex formation. nih.govspringernature.comdundee.ac.uk
| Technique | Principle | Key Parameters Obtained | Primary Application |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD, ΔH, ΔS, ΔG, Stoichiometry (n) | Thermodynamic profiling of binding |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a surface | KD, kₒₙ, kₒբբ | Kinetic and equilibrium analysis |
| Thermal Shift Assay (TSA) | Measures change in protein melting temperature upon binding | ΔTₘ | Screening and validation of binding |
| MicroScale Thermophoresis (MST) | Measures change in molecular motion in a temperature gradient | KD | Equilibrium analysis in solution, ternary complexes |
Mass Spectrometry-Based Approaches for Target Protein Identification and Quantification in Biological Samples
Identifying the cellular targets of a molecule is crucial for understanding its mechanism of action. Mass spectrometry-based proteomics is a powerful tool for this purpose. biorxiv.org Chemical proteomics approaches often use a modified version of the small molecule as a "bait" to capture its interacting proteins from a cell lysate. biorxiv.orgbiorxiv.orgresearchgate.net
A common strategy involves creating a probe molecule, for example, by attaching a photo-affinity label and an enrichment handle (like an alkyne) to the core lenalidomide structure. biorxiv.orgbiorxiv.orgthieme-connect.com This "photo-lenalidomide" probe is incubated with live cells. biorxiv.org Upon UV irradiation, the photo-affinity group forms a covalent bond with nearby proteins. thieme-connect.com After cell lysis, the alkyne handle is used to attach a reporter tag, such as biotin, via click chemistry. thieme-connect.com The biotin-tagged protein complexes can then be enriched using streptavidin beads. Finally, the captured proteins are digested into peptides and identified and quantified by LC-MS/MS. thieme-connect.com This approach allows for the unbiased, proteome-wide identification of direct binding partners and can reveal novel targets that might be missed by other methods. biorxiv.orgbiorxiv.orgthieme-connect.com Such strategies have successfully identified known lenalidomide targets like CRBN and IKZF1, and have also uncovered new interacting proteins. biorxiv.orgbiorxiv.org
Emerging Concepts and Future Research Directions
Development of Next-Generation Lenalidomide-Based PROTACs with Enhanced Properties
The first generation of lenalidomide-based PROTACs successfully demonstrated the feasibility of this approach. However, a significant challenge has been the inherent activity of the lenalidomide (B1683929) moiety itself, which can lead to the degradation of endogenous CRBN neosubstrates such as IKZF1, IKZF3, and CK1α. This can result in off-target effects and potential toxicities. Consequently, a major focus of current research is the development of next-generation lenalidomide-based PROTACs with enhanced properties, particularly improved selectivity and potency.
One promising strategy involves the modification of the lenalidomide scaffold. For instance, research has shown that modifications at the 6-position of the lenalidomide phthalimide (B116566) ring can significantly alter neosubstrate degradation profiles. The introduction of a fluoro group at this position has been demonstrated to selectively reduce the degradation of certain neosubstrates while maintaining or even enhancing the degradation of therapeutically relevant targets. These modifications aim to create "purer" PROTACs where the degradation activity is solely driven by the targeting of the POI, minimizing the confounding biological effects of the CRBN ligand.
Another approach to enhancing the properties of lenalidomide-based PROTACs is the optimization of the linker that connects the CRBN ligand to the POI-binding moiety. The length, composition, and attachment point of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. Researchers are exploring a wide range of linker chemistries to fine-tune the pharmacokinetic and pharmacodynamic properties of PROTACs, leading to improved efficacy and reduced off-target effects.
| Strategy | Objective | Example/Approach | Reference |
|---|---|---|---|
| Scaffold Modification | Enhance selectivity and reduce off-target neosubstrate degradation. | Introduction of substituents at the 6-position of the lenalidomide phthalimide ring. | , |
| Linker Optimization | Improve ternary complex formation, pharmacokinetics, and pharmacodynamics. | Varying linker length, composition (e.g., PEG, alkyl chains), and attachment points. | , |
| Development of Novel CRBN Ligands | Improve drug-like properties and potentially alter neosubstrate profiles. | Exploration of non-imide based CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives. |
Exploration of Novel E3 Ligase Recruitment Strategies Beyond CRBN for Broadening TPD Scope
While CRBN has been the workhorse for many successful PROTACs, the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for TPD. The reliance on a limited number of E3 ligases, primarily CRBN and VHL, restricts the applicability of PROTAC technology. The expression levels of these E3 ligases can vary between different cell types and tissues, and resistance mechanisms involving mutations in the E3 ligase can emerge.
Therefore, a significant future direction is the discovery and validation of novel E3 ligase ligands. This would not only expand the toolbox for PROTAC development but also allow for more precise, tissue-specific targeted protein degradation. The identification of new E3 ligase ligands is a challenging endeavor but is being actively pursued through various screening and discovery platforms.
Once new E3 ligase ligands are identified, they can be incorporated into PROTACs in place of or in addition to CRBN-recruiting moieties. This could lead to the development of PROTACs with novel degradation profiles and the ability to target
Q & A
Q. How is Lenalidomide-C5-amido-Boc utilized in PROTAC design, and what experimental steps ensure effective CRBN recruitment?
this compound serves as a cereblon (CRBN)-recruiting ligand in PROTAC molecules. Its C5-amido-Boc group allows conjugation via linkers to target protein ligands, enabling targeted protein degradation. To validate CRBN engagement, researchers should:
- Perform in vitro binding assays (e.g., surface plasmon resonance) to confirm CRBN affinity.
- Use cellular degradation assays (e.g., Western blotting) to monitor ubiquitination and proteasomal degradation of target proteins.
- Optimize linker length and chemistry to balance solubility and degradation efficiency .
Q. What analytical methods are recommended for characterizing the purity and stability of this compound in synthetic workflows?
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy (1H/13C): To verify structural integrity, focusing on the Boc-protected amido group and phthalimide ring.
- Stability testing : Store at -20°C in anhydrous DMSO or dry powder form to prevent hydrolysis of the Boc group. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Q. How should researchers design dose-escalation studies for PROTACs incorporating this compound?
- Start with in vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines) to establish baseline potency.
- Use pharmacokinetic (PK) studies in rodent models to assess bioavailability and linker cleavage risks.
- Apply the 3+3 trial design for phase 1 studies, monitoring dose-limiting toxicities (DLTs) such as CRBN-related neutropenia or thrombocytopenia .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro CRBN binding affinity and in vivo PROTAC efficacy for this compound derivatives?
Discrepancies often arise due to poor cellular permeability or off-target effects. To address this:
Q. What methodological approaches are critical for assessing the "hook effect" in PROTACs derived from this compound?
The hook effect (reduced efficacy at high concentrations) can be evaluated by:
- Titrating PROTAC concentrations across a wide range (e.g., 1 nM–10 µM) in degradation assays.
- Using quantitative live-cell imaging to monitor real-time protein degradation kinetics.
- Applying mathematical modeling (e.g., Hill slope analysis) to distinguish stoichiometric vs. catalytic degradation .
Q. How should researchers validate the specificity of this compound-based PROTACs for novel targets?
- Conduct global proteomics profiling (e.g., TMT-MS) to identify off-target degradation.
- Compare degradation profiles in isogenic cell lines with/without the target protein.
- Use cryo-EM or X-ray crystallography to resolve ternary complex structures and confirm binding specificity .
Experimental Design and Data Analysis
Q. What statistical frameworks are recommended for analyzing contradictory data in PROTAC efficacy studies?
- Apply Bayesian hierarchical modeling to account for variability between biological replicates.
- Use Benjamini-Hochberg correction for high-throughput proteomics data to minimize false discovery rates.
- Integrate time-course RNA-seq data to correlate protein degradation with downstream transcriptional changes .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Employ flow chemistry for precise control of reaction conditions (e.g., temperature, stoichiometry).
- Use DoE (Design of Experiments) to identify critical parameters (e.g., coupling reagent choice, Boc-deprotection pH).
- Monitor reaction progress via in-line FTIR to detect intermediate formation .
Clinical Translation Considerations
Q. What preclinical safety assessments are required for PROTACs using this compound before IND submission?
Q. How should researchers design endpoints for phase 1/2 trials of this compound-based therapies in hematologic malignancies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
